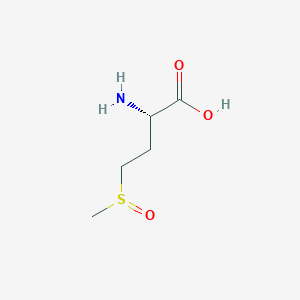

L-methionine sulfoxide

Vue d'ensemble

Description

L-Méthionine sulfoxyde est un composé organique de formule chimique CH₃S(O)CH₂CH₂CH(NH₂)CO₂H. Il s'agit d'un dérivé d'acide aminé naturel formé post-traductionnellement par l'oxydation de la méthionine. Ce composé est important dans divers processus biologiques et a été largement étudié pour son rôle dans le stress oxydatif et le vieillissement .

Mécanisme D'action

Target of Action

L-Methionine sulfoxide is an organic compound that occurs naturally and is formed post-translationally . The primary targets of this compound are enzymes in the methionine sulfoxide reductase family, specifically MsrA, MsrB, and fRmsr . These enzymes play a crucial role in reducing methionine sulfoxide back to methionine .

Mode of Action

The oxidation of methionine results in methionine sulfoxide, which can be reversed by the enzymatic action of the methionine sulfoxide reductase family of enzymes . MsrA can reduce both free and protein-based methionine-S-sulfoxide, whereas MsrB is specific for protein-based methionine-R-sulfoxide . Thioredoxin serves to recycle by reduction some of the methionine sulfoxide reductase family of enzymes .

Biochemical Pathways

This compound plays a significant role in metabolism, innate immunity, and activation of endogenous antioxidant enzymes . It intervenes in lipid metabolism and the biosynthesis of glutathione to counteract oxidative stress . The oxidation of methionine residues in tissue proteins can cause them to misfold or otherwise render them dysfunctional .

Pharmacokinetics

It is known that methionine sulfoxide reductase enzymes require redox agents for their reducing activity . The relative expression level of each type determines the total percent reduction of methionine sulfoxide .

Result of Action

The oxidation of methionine residues in tissue proteins can cause them to misfold or otherwise render them dysfunctional . The methionine sulfoxide reductase group of enzymes act with thioredoxin to catalyze the enzymatic reduction and repair of oxidized methionine residues . This process is believed to contribute to biological ageing .

Action Environment

The levels of methionine sulfoxide are dependent on the redox status in the cell or organ, and they are usually elevated under oxidative-stress conditions, aging, inflammation, and oxidative-stress related diseases . Therefore, the action, efficacy, and stability of this compound are influenced by these environmental factors .

Analyse Biochimique

Biochemical Properties

L-methionine sulfoxide is involved in several biochemical reactions, primarily related to its role as an oxidized derivative of L-methionine. It interacts with methionine sulfoxide reductases, specifically methionine sulfoxide reductase A and methionine sulfoxide reductase B. These enzymes catalyze the reduction of this compound back to L-methionine, thereby repairing oxidatively damaged proteins. The interaction between this compound and methionine sulfoxide reductases is essential for protecting cells from oxidative damage and maintaining protein function .

Cellular Effects

This compound has various effects on different cell types and cellular processes. It influences cell function by participating in the repair of oxidatively damaged proteins, which is crucial for maintaining cellular homeostasis. The presence of this compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the accumulation of this compound in cells can lead to alterations in protein structure and function, potentially affecting cellular signaling and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its reduction back to L-methionine by methionine sulfoxide reductases. This process is critical for repairing oxidatively damaged proteins and maintaining cellular function. This compound binds to the active site of methionine sulfoxide reductases, where it undergoes reduction through a series of electron transfer reactions. This reduction process is essential for restoring the functional integrity of proteins that have been oxidized by reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Over time, this compound can undergo further oxidation or reduction, depending on the cellular environment and the presence of methionine sulfoxide reductases. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, highlighting its role in oxidative stress and protein repair mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that dietary replacement of L-methionine with this compound can lead to increased weight gain in weanling mice. High doses of this compound may result in toxic or adverse effects, including alterations in protein function and cellular metabolism. Threshold effects have been observed, indicating that the impact of this compound is dose-dependent .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and protein repair. It interacts with methionine sulfoxide reductases, which catalyze its reduction back to L-methionine. This process is essential for maintaining protein function and protecting cells from oxidative damage. The presence of this compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments. The localization and accumulation of this compound can impact its activity and function, particularly in the context of oxidative stress and protein repair .

Subcellular Localization

This compound is localized in different subcellular compartments, where it exerts its effects on protein function and cellular processes. Targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its activity and function. The subcellular localization of this compound is crucial for its role in oxidative stress and protein repair mechanisms .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L-Méthionine sulfoxyde peut être synthétisé par oxydation de la L-méthionine à l'aide de divers agents oxydants. Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et l'hypochlorite (ClO⁻). La réaction se produit généralement dans des conditions douces, l'agent oxydant étant ajouté à une solution de L-méthionine dans l'eau ou un tampon approprié .

Méthodes de production industrielle

La production industrielle de L-Méthionine sulfoxyde implique souvent des méthodes biocatalytiques utilisant des enzymes telles que les méthionine sulfoxyde réductases. Ces enzymes catalysent l'oxydation de la L-méthionine en L-Méthionine sulfoxyde avec une grande spécificité et une grande efficacité. Le processus est respectueux de l'environnement et peut être mis à l'échelle pour une production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

L-Méthionine sulfoxyde subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire de la L-Méthionine sulfoxyde peut produire de la méthionine sulfone.

Réduction : La L-Méthionine sulfoxyde peut être réduite en L-méthionine par les méthionine sulfoxyde réductases (MsrA et MsrB).

Substitution : Le groupe sulfoxyde peut participer à des réactions de substitution dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène (H₂O₂), hypochlorite (ClO⁻).

Réduction : Méthionine sulfoxyde réductases (MsrA et MsrB), thioredoxine.

Principaux produits

Oxydation : Méthionine sulfone.

Réduction : L-méthionine.

Applications de la recherche scientifique

L-Méthionine sulfoxyde a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'oxydoréduction et le rôle des acides aminés soufrés.

Biologie : Étudié pour son rôle dans le stress oxydatif, le mauvais repliement des protéines et le vieillissement.

Médecine : Étudié pour ses effets protecteurs potentiels contre les maladies neurodégénératives comme la maladie de Parkinson.

Mécanisme d'action

L-Méthionine sulfoxyde exerce ses effets principalement par son rôle dans la biologie redox. Le composé peut être réduit en L-méthionine par les méthionine sulfoxyde réductases (MsrA et MsrB), qui font partie du système de défense antioxydant cellulaire. Ce processus de réduction aide à réparer les protéines endommagées par oxydation et à maintenir la fonction cellulaire. Le système de la thioredoxine aide souvent à recycler les méthionine sulfoxyde réductases .

Applications De Recherche Scientifique

L-Methionine sulfoxide has numerous applications in scientific research:

Chemistry: Used as a model compound to study oxidation-reduction reactions and the role of sulfur-containing amino acids.

Biology: Investigated for its role in oxidative stress, protein misfolding, and aging.

Medicine: Studied for its potential protective effects against neurodegenerative diseases like Parkinson’s disease.

Comparaison Avec Des Composés Similaires

L-Méthionine sulfoxyde est unique par rapport aux autres acides aminés soufrés comme la cystéine et l'homocystéine en raison de son cycle d'oxydoréduction réversible. Les composés similaires comprennent :

Méthionine : Le précurseur de la L-Méthionine sulfoxyde, impliqué dans la synthèse des protéines et les réactions de méthylation.

Méthionine sulfone : Une forme plus oxydée de la méthionine, non facilement réversible.

Cystéine : Un autre acide aminé soufré, plus susceptible de former des liaisons disulfures

La capacité de la L-Méthionine sulfoxyde à subir une oxydation et une réduction réversibles en fait un acteur essentiel de la régulation redox cellulaire et un outil précieux pour étudier le stress oxydatif et le vieillissement.

Activité Biologique

L-Methionine sulfoxide (MetSO) is an oxidized form of the amino acid methionine, which plays a significant role in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, bioavailability, and implications in health and disease.

Overview of this compound

This compound is formed through the oxidation of methionine by reactive oxygen species (ROS). This modification can affect protein function and is involved in cellular signaling pathways. The biological significance of MetSO arises from its dual role as both a marker of oxidative stress and a participant in redox signaling.

1. Oxidative Stress and Antioxidant Defense

MetSO is implicated in the cellular response to oxidative stress. Methionine sulfoxide reductases (MsrA and MsrB) are enzymes that reduce MetSO back to methionine, thus playing a crucial role in protecting cells from oxidative damage. The activity of these enzymes decreases with age and in various diseases, including Alzheimer's disease, highlighting their importance in maintaining cellular health .

2. Role in Protein Function

Oxidation of methionine residues can lead to modifications that alter protein function. For instance, MetSO can affect enzyme activity and protein-protein interactions, which are critical for various metabolic pathways . Studies have shown that specific proteins undergo oxidation at methionine residues during aging, impacting their functionality .

Bioavailability

The bioavailability of this compound has been evaluated through studies measuring its incorporation into liver glutathione levels. In rats, administration of MetSO resulted in a partial restoration of liver glutathione levels, albeit less effectively than methionine itself. This suggests that while MetSO can contribute to sulfur metabolism, its efficacy is reduced compared to its precursor .

Case Studies and Experimental Data

- Age-Dependent Changes in Methionine Sulfoxide Levels

- Effects on Neurodegenerative Diseases

- Bioavailability Studies

Tables Summarizing Key Findings

| Study | Focus | Findings |

|---|---|---|

| Iwami et al., 1983 | Bioavailability | MetSO restored liver glutathione but less effectively than methionine |

| Liu et al., 2021 | Neuroprotection | L-methionine protects against oxidative stress via Msr system |

| Recent Study (2023) | Aging Effects | Increased MetSO levels correlated with aging and neurodegenerative pathways |

Propriétés

IUPAC Name |

(2S)-2-amino-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFRNWWLZKMPFJ-YGVKFDHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186012 | |

| Record name | Methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methionine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3226-65-1, 86631-49-4 | |

| Record name | Methionine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3226-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003226651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-amino-4-(methylsulfinyl)-, (2S)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086631494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methionine S-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN1XVI4B2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methionine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 - 234 °C | |

| Record name | Methionine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.